3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide
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Overview
Description
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide is a synthetic compound known for its potential antitumor activity. It belongs to the class of imidazotetrazines, which are heterocyclic compounds containing both imidazole and tetrazine rings. This compound has garnered significant interest in the field of medicinal chemistry due to its promising therapeutic properties, particularly in the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazides with formamide derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazotetrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxo derivatives, while substitution reactions can produce a variety of functionalized imidazotetrazines .
Scientific Research Applications
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of glioblastoma and other solid tumors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide involves its conversion into active metabolites that can alkylate DNA. This alkylation process leads to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately resulting in cell death. The compound primarily targets rapidly dividing tumor cells, making it an effective anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Temozolomide: Another imidazotetrazine derivative with similar antitumor properties.
Dacarbazine: A triazene compound that also acts as an alkylating agent.
Procarbazine: A methylhydrazine derivative used in the treatment of Hodgkin’s lymphoma.
Uniqueness
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide is unique due to its enhanced water solubility and potent antitumor activity compared to other similar compounds. Its ability to form stable DNA adducts and its favorable pharmacokinetic properties make it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C6H9N7O2 |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
3-methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide |
InChI |
InChI=1S/C6H9N7O2/c1-12-6(15)13-2-8-3(5(14)9-7)4(13)10-11-12/h2,10-11H,7H2,1H3,(H,9,14) |
InChI Key |
DQIQPWPPZMLOQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2NN1)C(=O)NN |
Origin of Product |
United States |
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